3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride
Overview
Description
“3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is a chemical compound. However, specific information about this compound is not readily available1. It’s worth noting that compounds with similar structures, such as quinazolinones and quinazolines, are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities2.
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” has been reported. For instance, quinazolines and quinazolinone derivatives have been synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines23. However, the specific synthesis process for “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is not explicitly provided in the retrieved data. However, compounds with similar structures, such as quinazolines, have been studied extensively2.Chemical Reactions Analysis
Specific chemical reactions involving “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” are not available in the retrieved data.Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Сурикова et al. (2014) explores the antimicrobial and antifungal activities of hydrochlorides derived from isoquinolines, including compounds similar to 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride. These compounds demonstrated weak antimicrobial and antifungal activities, with notable effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Сурикова et al., 2014).
Stereoselective Reduction
Klásek et al. (2014) investigated the reduction of 3-Aminoquinoline-2,4-diones, closely related to 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride. Their study showed that these compounds could be stereoselectively reduced to yield specific dihydro derivatives, highlighting potential pathways for chemical modifications in pharmaceutical and chemical research (Klásek et al., 2014).
Synthesis of Derivatives
Dyachenko and Sukach (2012) focused on synthesizing derivatives of similar isoquinolines by reacting them with other chemical compounds. This type of chemical synthesis can lead to the discovery of new compounds with potential applications in various fields, including pharmaceuticals (Dyachenko & Sukach, 2012).
Antiviral Activity
Ivashchenko et al. (2014) synthesized derivatives of isoquinolines and tested their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2). Although most compounds showed no significant activity, some derivatives displayed potential as antiviral agents, which could be relevant for similar compounds like 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride (Ivashchenko et al., 2014).
Synthesis Techniques
Research by Chaumontet, Piccardi, and Baudoin (2009) on the synthesis of dihydroisoquinolines, which are structurally related to 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride, provides insight into new methods of synthesizing these compounds. Such techniques could be applicable to a wide range of isoquinoline derivatives for various research purposes (Chaumontet, Piccardi, & Baudoin, 2009).
Safety And Hazards
Specific safety and hazard information for “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is not available in the retrieved data.
Future Directions
The future directions for research on “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” are not explicitly mentioned in the retrieved data. However, compounds with similar structures, such as quinazolines, continue to be of interest in medicinal chemistry due to their wide range of biological activities24.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
3-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14;/h1-4H,5-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQXWUDRORLYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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